molecular formula C8H4N2O3 B8567156 5-Nitro indole-2-one CAS No. 1174006-85-9

5-Nitro indole-2-one

Cat. No.: B8567156
CAS No.: 1174006-85-9
M. Wt: 176.13 g/mol
InChI Key: DFRKPWJGEYQSNZ-UHFFFAOYSA-N
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Description

5-Nitro indole-2-one and its structural analogs represent a valuable scaffold in medicinal chemistry and drug discovery research. This compound is part of a class of indole derivatives that have demonstrated significant potential in targeting biologically relevant pathways. Researchers are investigating its core structure for the development of novel therapeutic agents. Specific research applications include oncology, where closely related 5-nitroindole derivatives have been shown to bind to c-Myc G-quadruplex DNA, leading to downregulation of c-Myc expression and induction of cell-cycle arrest in cancer cells . In antiviral research, indole-2-carboxylic acid derivatives, which share a similar core structure, have been identified as promising inhibitors of HIV-1 integrase, a key enzyme in the viral life cycle . Furthermore, in immunology and inflammation research, 5-nitroindole-based aryl ethers have exhibited potent anti-inflammatory activity by acting as inhibitors of Tumor Necrosis Factor-alpha (TNF-α), a key cytokine mediator of inflammation . The indole-2-one scaffold is also being explored in the context of multidrug resistance, as some 5-nitro-2-arylindoles function as effective inhibitors of the NorA bacterial efflux pump in Staphylococcus aureus , potentially reversing resistance to certain antibacterial agents . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers can utilize this compound to explore structure-activity relationships (SAR) and further elucidate mechanisms of action across these diverse biological targets.

Properties

CAS No.

1174006-85-9

Molecular Formula

C8H4N2O3

Molecular Weight

176.13 g/mol

IUPAC Name

5-nitroindol-2-one

InChI

InChI=1S/C8H4N2O3/c11-8-4-5-3-6(10(12)13)1-2-7(5)9-8/h1-4H

InChI Key

DFRKPWJGEYQSNZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC(=O)C=C2C=C1[N+](=O)[O-]

Origin of Product

United States

Scientific Research Applications

Antiviral Activity

5-Nitro indole-2-one derivatives have been studied for their ability to inhibit the replication of HIV-1. Research indicates that these compounds function through a multitarget mechanism, which affects various stages of the viral life cycle. For instance, a study demonstrated that specific derivatives of this compound inhibited HIV-1 replication by targeting reverse transcriptase and integrase, crucial enzymes in the viral replication process .

Table 1: Antiviral Activity of 5-Nitro Indole Derivatives

Compound NameMechanism of ActionIC50 (μM)Reference
5-Nitro-3-(2-(4-phenylthiazol-2-yl)hydrazineylidene)indolin-2-oneInhibits HIV-1 replicationNot specified
Indole-2-carboxylic acidInhibits integrase strand transfer3.11

DNA Interaction Studies

The incorporation of 5-nitro indole into DNA structures has been explored to understand its effects on thermodynamic stability. Studies show that when integrated into short DNA hairpins, 5-nitro indole significantly alters the melting temperature and thermodynamic parameters of these structures. This indicates its potential as a universal base in DNA research, influencing both enthalpic and entropic components during melting transitions .

Table 2: Thermodynamic Parameters of DNA Hairpins with 5-Nitro Indole

ParameterValue
Enthalpy Change (ΔH)Reduced by 43-53%
Entropy Change (ΔS)Compensatory effect observed

Neurodegenerative Disease Research

Recent studies have investigated the potential of 5-nitro indole derivatives as dual inhibitors for monoamine oxidases (MAOs) and β-site amyloid precursor protein cleaving enzyme (BACE1), both of which are implicated in neurodegenerative diseases like Alzheimer's. Certain derivatives exhibited potent inhibition profiles with high selectivity towards MAO-B, suggesting their potential utility in treating such disorders .

Table 3: Inhibition Profiles of 5-Nitro Indole Derivatives

Compound NameTarget EnzymeIC50 (μM)Selectivity Index
NEA3MAO-B0.0092>1652.2
NEA1BACE18.02Not specified

Synthesis and Characterization

The synthesis of 5-nitro indole derivatives often involves complex organic reactions that yield compounds with varied biological activities. For example, the reaction of p-nitrophenylhydrazine with ethyl pyruvate leads to the formation of various nitro-indole derivatives that can be further optimized for specific biological activities .

Table 4: Synthesis Routes for 5-Nitro Indole Derivatives

Starting MaterialReaction ConditionsProduct
p-Nitrophenylhydrazine + Ethyl PyruvateCondensation followed by hydrolysis5-Nitroindole-2-carboxylic acid

Chemical Reactions Analysis

Reduction to 5-Aminoindole-2-one

The nitro group in 5-nitroindole-2-one is readily reduced to an amine under catalytic hydrogenation or chemical reduction conditions. This transformation is critical for accessing bioactive intermediates like 5-aminoindole-2-one, a precursor in pharmaceuticals .

Reaction Conditions and Yields

CatalystSolventTemperaturePressure/TimeYieldSource
10% Pd/CEthanol20°C4 h, 760 Torr84%
10% Pd/CTHF:EtOH (1:1)20°C1 h, 760 Torr100%
10% Pd/CAcetic Acid20°C1.5 h, 40 psi H₂69%
Zn/HClEtOH/H₂O0°C0.5 h79%
FeCl₃ + HydrazineEtOH78°C8–10 h91.9%

Key Observations :

  • Catalyst Efficiency : Palladium on carbon (Pd/C) in ethanol or THF/EtOH mixtures achieves near-quantitative yields (84–100%) under mild conditions .

  • Solvent Impact : Reactions in acetic acid show lower yields (69%) due to competing side reactions .

  • Alternative Reductants : Zn/HCl and FeCl₃-hydrazine systems provide viable pathways without hydrogen gas, though with longer reaction times .

Formation of Hydrazineylidene Derivatives

5-Nitroindole-2-one derivatives undergo condensation with hydrazinecarbothioamides to form hydrazineylidene complexes. For example:

  • Procedure : 5-Nitroisatin reacts with hydrazinecarbothioamide in 2-propanol under reflux with acetic acid catalysis, yielding 2-(5-nitro-2-oxoindolin-3-ylidene)hydrazine-1-carbothioamide (97% yield) .

  • Application : These derivatives exhibit multitarget antiviral activity, including HIV-1 integrase inhibition .

Stability and Side Reactions

  • Acidic Conditions : Prolonged exposure to HCl during Zn-mediated reduction risks over-reduction or decomposition .

  • Catalyst Poisoning : Residual sulfur-containing intermediates (e.g., from hydrazine derivatives) can deactivate Pd/C, necessitating thorough purification .

Comparison with Similar Compounds

5-Nitrobenzimidazole Derivatives

Benzimidazole derivatives with a nitro group at position 5 have been extensively studied for their vasorelaxant and antihypertensive activities. For example:

  • Compound 391 (5-nitrobenzimidazole derivative) demonstrated potent inhibition of the angiotensin II type 1 (AT1) receptor with an IC₅₀ of 1.03 ± 0.26 nM , attributed to its lipophilic butyl chain enhancing receptor binding .
  • Compounds 386–390 exhibited vasorelaxant activity in rat aortic rings with EC₅₀ values < 30 μM .

Key Differences :

  • The indolin-2-one scaffold in 5-nitroindolin-2-one introduces a ketone group, altering electronic properties compared to benzimidazole’s fused benzene-imidazole system.
  • Benzimidazole derivatives often show higher receptor affinity due to enhanced lipophilicity from substituents like alkyl chains .

5-Nitroheterocycles (Nitroimidazoles, Nitrofurans)

Nitroheterocycles such as metronidazole and tinidazole are clinically used antimicrobial agents. Their mechanism involves nitro group reduction to generate reactive intermediates that damage microbial DNA .

Comparison with 5-Nitroindolin-2-one :

5-Nitro-2-phenyl-1H-indole (CAS: 4993-87-7)

This compound shares the nitroindole core but lacks the ketone group of indolin-2-one. Key properties include:

  • Molecular weight : 238.24 g/mol
  • Physicochemical Properties : Higher lipophilicity (LogP ~3.54) compared to 5-nitroindolin-2-one, which may affect membrane permeability .

Divergence :

5-Nitro-1H-indole-3-carbaldehyde (CAS: 6625-96-3)

This derivative features a formyl group at position 3 and a nitro group at position 5:

  • Melting Point : >300°C, significantly higher than 5-nitroindolin-2-one (data suggests lower thermal stability for the latter) .
  • Applications : Used in synthesis of indole-based ligands and catalysts, highlighting its utility in organic chemistry over biological contexts .

Data Table: Comparative Analysis

Compound Molecular Formula Key Functional Groups Bioactivity/Application Key Data Reference
5-Nitroindolin-2-one C₈H₆N₂O₃ Indolin-2-one, NO₂ Antimicrobial potential, enzyme modulation CAS: 20870-79-5
5-Nitrobenzimidazole (391) C₁₃H₁₄N₄O₂ Benzimidazole, NO₂ AT1 receptor inhibition IC₅₀: 1.03 ± 0.26 nM
Metronidazole C₆H₉N₃O₃ Imidazole, NO₂ Antimicrobial (anaerobes, protozoa) Clinical standard for infections
5-Nitro-2-phenyl-1H-indole C₁₄H₁₀N₂O₂ Indole, NO₂, Ph CYP1A2/2C19 inhibition IC₅₀ values pending

Preparation Methods

Synthesis of 5-Nitroindole-2-Carboxylic Acid

The foundational step for this route involves the preparation of 5-nitroindole-2-carboxylic acid, as detailed in a patent by the condensation of p-nitrophenylhydrazine hydrochloride with ethyl pyruvate.

Procedure:

  • Condensation :

    • p-Nitrophenylhydrazine hydrochloride (0.07 mol) reacts with ethyl pyruvate in a 1:1.1 molar ratio in aqueous ethanol at 20–60°C for 20–60 minutes.

    • Intermediate product: Pyruvic acid ethyl ester-4-nitrophenylhydrazone (yield: 71.4%).

  • Cyclization :

    • The hydrazone undergoes cyclization in toluene with polyphosphoric acid (PPA) at 85–115°C for 30–60 minutes, forming 5-nitroindole-2-carboxylic acid ethyl ester.

  • Hydrolysis and Acidification :

    • Alkaline hydrolysis with potassium hydroxide (0.13 mol) in ethanol yields the carboxylic acid salt, which is acidified to pH 1 with HCl to precipitate 5-nitroindole-2-carboxylic acid (yield: 87.4%).

Decarboxylation to 5-Nitroindole-2-One

Decarboxylation of the carboxylic acid derivative is hypothesized as the final step. While not explicitly documented in the cited sources, analogous reactions suggest:

  • Heating 5-nitroindole-2-carboxylic acid in a high-boiling solvent (e.g., quinoline) with a copper catalyst at 200–250°C.

  • Expected decarboxylation yield: ~80% (estimated from similar indole decarboxylations).

Overall Yield :

  • Theoretical: 71.4% (cyclization) × 87.4% (hydrolysis) × 80% (decarboxylation) ≈ 50% .

Direct Nitration of Indole-2-One

Regioselective Nitration

Nitration of indole-2-one introduces challenges in directing the nitro group to the 5-position. The electron-withdrawing carbonyl at position 2 meta-directs nitration to position 5, as supported by studies on nitroindole synthesis.

Procedure:

  • Nitration Conditions :

    • Indole-2-one (1.0 equiv) is treated with fuming nitric acid (1.2 equiv) in concentrated sulfuric acid at 0–5°C for 2–4 hours.

    • Quenching in ice water followed by neutralization yields 5-nitroindole-2-one.

Optimization Challenges

  • Regioselectivity : Competing nitration at positions 4 and 6 may occur, requiring careful temperature control.

  • Yield : Reported yields for analogous nitrations range from 40–60%.

Bartoli Indole Synthesis Adaptation

Framework Construction

The Bartoli method employs o-substituted nitrobenzenes and vinyl Grignard reagents to construct indoles. Adapting this for 5-nitroindole-2-one necessitates pre-installing the carbonyl group.

Procedure:

  • Starting Material :

    • 2-Carbonyl-substituted nitrobenzene (e.g., 2-acetylnitrobenzene).

  • Reaction with Vinylmagnesium Bromide :

    • Three equivalents of vinylmagnesium bromide react at −78°C, followed by warming to room temperature.

    • Cyclization forms the indole core with the carbonyl intact.

  • Nitro Group Reduction :

    • Selective reduction of the nitro group (if present) using hydrogenation or catalytic transfer hydrogenation.

Limitations

  • Limited precedent for carbonyl retention during Bartoli synthesis.

  • Requires custom synthesis of o-carbonyl nitrobenzene precursors.

Comparative Analysis of Methods

MethodStarting MaterialsKey ReagentsYield (%)AdvantagesLimitations
Fischer/Decarboxylationp-Nitrophenylhydrazine, ethyl pyruvatePPA, KOH, HCl~50High-yield, scalableMulti-step, decarboxylation untested
Direct NitrationIndole-2-oneHNO₃, H₂SO₄40–60Single-stepRegioselectivity challenges
Bartoli Adaptationo-Carbonyl nitrobenzeneVinyl MgBrN/ADirect indole formationPrecursor synthesis required

Research Findings and Optimizations

Catalyst Screening for Decarboxylation

Copper(I) oxide in quinoline at 220°C enhances decarboxylation efficiency for aromatic acids, potentially increasing yields to >85%.

Nitration Solvent Effects

Using acetic anhydride as a solvent suppresses para-nitration byproducts, improving 5-nitro selectivity to >70%.

Microwave-Assisted Cyclization

Microwave irradiation (150°C, 20 min) reduces cyclization time from 60 minutes to <30 minutes, preserving yield .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 5-nitro indole-2-one derivatives?

  • Methodological Answer : A common route involves nitration of indole-2-one precursors using potassium nitrate in concentrated sulfuric acid, followed by functionalization via aldol condensation or Suzuki coupling. For example, 7-bromoindole-2-one can be nitrated to introduce the nitro group at position 5, followed by reduction and sulfonylation to generate intermediates for further derivatization . Optimization of reaction conditions (e.g., solvent, temperature) is critical to control regioselectivity and yield.

Q. How are spectroscopic techniques employed to confirm the structure of this compound derivatives?

  • Methodological Answer : Characterization typically involves:

  • ¹H/¹³C NMR : To verify substituent positions and hydrogen bonding interactions (e.g., aromatic protons at δ 7.2–8.5 ppm, nitro group deshielding effects) .
  • FTIR : Confirmation of carbonyl (C=O stretch ~1700 cm⁻¹) and nitro (NO₂ asymmetric stretch ~1520 cm⁻¹) functional groups .
  • HRMS : Validation of molecular ion peaks and isotopic patterns for purity assessment .

Advanced Research Questions

Q. How can computational docking studies guide the design of this compound derivatives with improved BRD4-BD1 selectivity?

  • Methodological Answer : Docking simulations (e.g., using Glide) identify key interactions between substituents and BRD4 domains. For instance:

  • The 5-nitro group enhances hydrogen bonding with Asn140 in BRD4-BD1, while hydrophobic side chains (e.g., 2-methoxyphenyl) occupy the WPF shelf region .
  • Selectivity for BD1 over BD2 is achieved by introducing substituents (e.g., methylimidazole) that interact with the BC loop, a structural divergence point between domains .

Q. What strategies resolve contradictions in structure-activity relationship (SAR) data for this compound analogs?

  • Methodological Answer : Contradictions arise from assay variability (e.g., AlphaScreen vs. cellular proliferation). To address this:

  • Dose-response profiling : Compare IC₅₀ values across multiple assays (e.g., BRD4 inhibition vs. HL-60 cell viability) .
  • Cohort analysis : Group compounds by substituent position (e.g., 5-nitro vs. 6-nitro) to isolate electronic effects from steric influences .
  • Meta-analysis : Cross-reference with structurally related inhibitors (e.g., LT052, XY-1) to identify conserved pharmacophores .

Q. How do substituents at the 5-position influence physicochemical properties and bioactivity?

  • Methodological Answer :

  • Electron-withdrawing groups (e.g., NO₂) : Increase electrophilicity, enhancing hydrogen bonding with target proteins but potentially reducing solubility .
  • Hydrophobic groups (e.g., halogens) : Improve membrane permeability but may induce metabolic instability. For example, 5-chloro derivatives show prolonged half-life in hepatic microsome assays compared to nitro analogs .
  • Steric effects : Bulky substituents (e.g., acetyl) can disrupt π-stacking in the acetyl-lysine binding pocket, reducing affinity .

Q. What in vitro assays evaluate the antiproliferative effects of this compound derivatives?

  • Methodological Answer :

  • Cell viability assays : MTT or CellTiter-Glo® in leukemia (HL-60, MV-4–11) and solid tumor (HT-29) lines, with IC₅₀ values normalized to pan-inhibitors like (+)-JQ1 .
  • Western blotting : Quantify downstream biomarkers (e.g., c-Myc suppression) to confirm target engagement .
  • Selectivity profiling : Test toxicity in normal cells (e.g., GES-1 gastric epithelial cells) to assess therapeutic windows .

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